molecular formula C7H15NO B14049623 ((6R)-6-Methylpiperidin-3-yl)methanol

((6R)-6-Methylpiperidin-3-yl)methanol

Cat. No.: B14049623
M. Wt: 129.20 g/mol
InChI Key: FMYGWFUUVQICDN-ULUSZKPHSA-N
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Description

((6R)-6-Methylpiperidin-3-yl)methanol is a chiral compound with a piperidine ring substituted with a methyl group at the 6th position and a hydroxymethyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((6R)-6-Methylpiperidin-3-yl)methanol can be achieved through several methods. One notable method involves biocatalytic transamination followed by crystallization-induced dynamic resolution. This process starts with the reaction of methyl vinyl ketone and diethyl malonate, followed by a solvent-free Michael reaction and a practical biocatalytic transamination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale biocatalytic processes due to their efficiency and selectivity. The crystallization-induced dynamic resolution is particularly advantageous for obtaining high enantiomeric purity, which is crucial for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

((6R)-6-Methylpiperidin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, ((6R)-6-Methylpiperidin-3-yl)methanol is used as an intermediate in the synthesis of complex organic molecules. Its chiral nature makes it valuable for the preparation of enantiomerically pure compounds .

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions and the mechanisms of biocatalysis. Its structure allows for the exploration of stereoselective processes .

Medicine

This compound is of interest in medicinal chemistry for the development of new drugs. It serves as a building block for the synthesis of potential therapeutic agents, including orexin receptor antagonists .

Industry

In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its efficient synthesis and high enantiomeric purity make it suitable for large-scale applications .

Mechanism of Action

The mechanism by which ((6R)-6-Methylpiperidin-3-yl)methanol exerts its effects involves its interaction with specific molecular targets. For instance, in the context of orexin receptor antagonists, the compound binds to the orexin receptors, inhibiting their activity and thereby modulating physiological processes such as sleep and wakefulness .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((6R)-6-Methylpiperidin-3-yl)methanol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations and its applications in different fields highlight its versatility and importance in scientific research and industry.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

[(6R)-6-methylpiperidin-3-yl]methanol

InChI

InChI=1S/C7H15NO/c1-6-2-3-7(5-9)4-8-6/h6-9H,2-5H2,1H3/t6-,7?/m1/s1

InChI Key

FMYGWFUUVQICDN-ULUSZKPHSA-N

Isomeric SMILES

C[C@@H]1CCC(CN1)CO

Canonical SMILES

CC1CCC(CN1)CO

Origin of Product

United States

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